molecular formula C15H15NO B13598459 3-(2-Phenoxyphenyl)azetidine

3-(2-Phenoxyphenyl)azetidine

Cat. No.: B13598459
M. Wt: 225.28 g/mol
InChI Key: VKQSFDKMBJDWJO-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenyl)azetidine is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol. It is supplied with a purity of 98% or higher and is recommended to be stored at 2-8°C . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a valuable scaffold in medicinal chemistry due to its constrained geometry and physicochemical properties. Azetidine derivatives are explored in drug discovery for their potential to modulate various biological targets . Research into azetidine-containing compounds has shown that this structural motif is present in molecules with a range of biological activities. For instance, azetidine derivatives have been investigated as key components in novel Selective Estrogen Receptor Degraders (SERDs) for the potential treatment of breast cancer, where the azetidine ring acts as a basic side arm . Other studies have synthesized and evaluated hybrid molecules containing the azetidine moiety for their in vitro antiproliferative activity against various cancer cell lines, indicating the ring's relevance in oncology research . The structural features of this compound make it a versatile building block for developing new chemical entities in pharmaceutical R&D. This product is For Research Use Only.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-(2-phenoxyphenyl)azetidine

InChI

InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-15-9-5-4-8-14(15)12-10-16-11-12/h1-9,12,16H,10-11H2

InChI Key

VKQSFDKMBJDWJO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-Phenoxyphenyl)azetidine, can be achieved through various methods. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that have been addressed through recent advancements .

Industrial Production Methods

Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are optimized for large-scale production to meet the demands of various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., fluorine in 3-(3-Fluorophenoxy)azetidine) enhance polarity and metabolic stability .
  • Synthetic Complexity : Spiroazetidines () require multi-step cycloadditions, while simpler aryl-azetidines (e.g., ANT-290) are synthesized via straightforward Michael additions .

Physicochemical Properties

Table 2: Physical Properties of Selected Azetidines
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Solubility Reference
3-(2-Phenoxyphenyl)azetidine C₁₅H₁₅NO Not reported Not reported Likely organic solvents
3-(3-Fluorophenoxy)azetidine C₉H₁₀FNO 230 1.188 Soluble in DMSO, DMF
ANT-290 C₁₈H₁₆Cl₂N₂O₄ Decomposes at 220 Not reported Limited aqueous solubility
cis-3h (spiroazetidine) C₂₁H₁₅ClN₂O₂ Not reported Not reported Soluble in chloroform

Key Observations :

  • Boiling Points: Fluorinated derivatives like 3-(3-Fluorophenoxy)azetidine exhibit higher boiling points (230°C) due to dipole interactions, whereas bulkier aryl-substituted azetidines (e.g., spiro compounds) may decompose before boiling .
  • Solubility: The phenoxyphenyl group in this compound likely confers solubility in non-polar solvents, similar to spiroazetidines .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Mechanism/Application Reference
3-Aryl-3-azetidinyl acetic acid methyl esters Neuroprotective Modulation of glutamate receptors
2-Oxo-azetidine-phenothiazines Antibacterial, antifungal Inhibition of microbial cell wall synthesis
Spiroazetidines (e.g., cis-3h) Anticancer (inferred) Potential kinase inhibition
3-(3-Fluorophenoxy)azetidine Dopamine transporter ligand (inferred) Neurotransmitter reuptake inhibition

Key Observations :

  • Neuroprotection: 3-Aryl-azetidines () show neuroprotective effects via glutamate receptor modulation, suggesting that this compound may share similar pathways .
  • Antimicrobial Activity: Phenothiazine-azetidine hybrids () demonstrate broad-spectrum activity, though the phenoxyphenyl group’s role here remains unexplored .
  • Structural Complexity : Spiroazetidines () exhibit enhanced stereochemical diversity, which may improve selectivity in biological targets compared to simpler analogs .

Biological Activity

3-(2-Phenoxyphenyl)azetidine is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing ring. This structural feature contributes to its unique reactivity and potential biological activities. The compound has garnered attention for its possible therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C15H15NO
  • Molecular Weight : 225.28 g/mol
  • Structure : The azetidine ring imparts significant ring strain, which enhances its reactivity compared to other cyclic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its interactions with specific biomolecules suggest a mechanism that could inhibit microbial growth. The compound's structural characteristics allow it to engage with various enzymes and receptors, potentially leading to significant biological effects.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies :
    • In studies involving prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, this compound showed effective cytotoxicity with IC50 values indicating significant antiproliferative activity.
    • Comparative analysis with established anticancer agents revealed that this compound could be as effective or more so than some standard treatments.
  • Mechanism of Action :
    • The compound's mechanism appears to involve the destabilization of microtubules, similar to other known anticancer agents, which disrupts mitotic processes in cancer cells.
    • Molecular docking studies suggest that it binds effectively to target proteins involved in cancer progression, potentially inhibiting their function.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeRing SizeAnticancer Activity (IC50)
3-(4-Phenoxyphenyl)azetidineAzetidine4TBD
1,3,4-OxadiazolesHeterocyclicVariesIC50 = 0.67 µM (PC-3)
Other AzetidinesVariesVariesIC50 values vary widely

Note: TBD indicates that specific data is still being gathered or analyzed.

Research Opportunities

Ongoing research is essential to fully elucidate the biological mechanisms of this compound. Potential areas for further investigation include:

  • Expanded In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Combination Therapies : Evaluating the compound's effectiveness in conjunction with other anticancer agents.
  • Structural Modifications : Exploring analogs of this compound to enhance potency and selectivity against cancer cells.

Q & A

Q. Non-Pharmacological Applications: What material science uses exist for this compound?

  • Answer : Azetidine derivatives serve as monomers in polymer synthesis (e.g., epoxy resins) due to their strain energy, which facilitates ring-opening polymerization. The phenoxyphenyl group adds thermal stability, as demonstrated in thermogravimetric analysis (TGA) .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Always cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .
  • Advanced Synthetic Routes : Leverage flow chemistry for hazardous intermediates (e.g., azides) to improve safety and scalability .

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